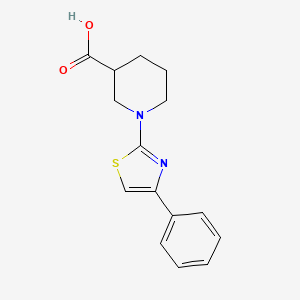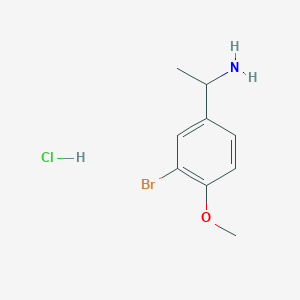![molecular formula C16H14ClF3O3S B1461372 2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol CAS No. 1092346-75-2](/img/structure/B1461372.png)
2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol is a useful research compound. Its molecular formula is C16H14ClF3O3S and its molecular weight is 378.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are arylthiolate anions . These anions can form electron donor–acceptor (EDA) complexes with the compound .
Mode of Action
The compound interacts with its targets by forming EDA complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The compound affects the trifluoromethylation pathway . It acts as a trifluoromethyl radical precursor, which is a novel role for this compound traditionally known as a nucleophilic trifluoromethylating agent . The compound’s interaction with arylthiolate anions leads to the S-trifluoromethylation of thiophenols .
Result of Action
The result of the compound’s action is the S-trifluoromethylation of thiophenols . This reaction occurs under photoredox catalyst-free conditions . Similar S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols are also achieved using the corresponding perfluoroalkyl phenyl sulfones .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound’s interaction with its targets and the subsequent SET reaction occur under visible light irradiation . .
Analyse Biochimique
Biochemical Properties
2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to form electron donor–acceptor complexes with arylthiolate anions, leading to intramolecular single electron transfer reactions under visible light irradiation . This interaction highlights its potential as a nucleophilic trifluoromethylating agent and a trifluoromethyl radical precursor.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form electron donor–acceptor complexes and undergo single electron transfer reactions suggests its potential impact on redox signaling pathways and oxidative stress responses . Additionally, its interactions with cellular proteins may modulate gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a nucleophilic trifluoromethylating agent, facilitating the transfer of trifluoromethyl groups to target molecules . This process involves the formation of electron donor–acceptor complexes and single electron transfer reactions, which can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that its interactions with arylthiolate anions and subsequent single electron transfer reactions are stable under visible light irradiation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher doses, it may cause toxic or adverse effects, including oxidative stress and enzyme inhibition . Understanding the dosage-dependent effects is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s role as a nucleophilic trifluoromethylating agent suggests its involvement in metabolic reactions that require the transfer of trifluoromethyl groups . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Its ability to form electron donor–acceptor complexes may also influence its distribution and accumulation within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with cellular proteins and enzymes can affect its localization and subsequent biochemical effects .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3O3S/c1-15(21,11-5-7-13(17)8-6-11)10-24(22,23)14-4-2-3-12(9-14)16(18,19)20/h2-9,21H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMJSKBAPFETOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1461294.png)
![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)


![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)




![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
![N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide](/img/structure/B1461311.png)
